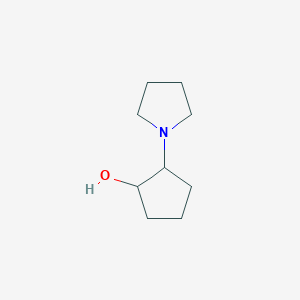

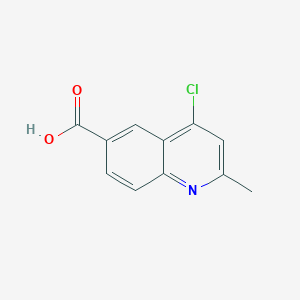

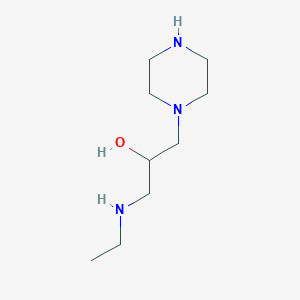

![molecular formula C14H18N4O4 B069436 N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide CAS No. 162626-99-5](/img/structure/B69436.png)

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves Michael reactions and enaminone intermediates, leading to products with diverse functionalities. For instance, enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes result in adducts with good to excellent diastereoselectivity, which after further transformations can yield pyrrolines or pyrrolidines (Revial et al., 2000). Additionally, the synthesis of N-aryl carboxamides from reactions involving pyridoxal hydrochloride and N-arylcyanoacetamides demonstrates the versatility in constructing nitrogen-containing heterocycles (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of similar compounds reveals crucial interactions that influence their chemical behavior. For instance, X-ray diffraction analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential drug template, unveiled significant interactions that are fundamental in its potential inhibition process against chronic myelogenous leukemia (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

The reactivity of these compounds towards various chemical reactions, including Michael addition and catalytic reduction, highlights their chemical versatility. The ability to undergo such transformations enables the derivation of numerous related structures with potential biological activity.

Physical Properties Analysis

The study of the physical properties, including solubility, melting point, and crystalline structure, provides insights into the compound's behavior under different conditions. For example, dimeric structures and hydrogen bonds in related compounds have been studied using XRD, IR, Raman methods, and DFT calculations, elucidating the importance of intermolecular interactions in determining physical properties (Lorenc, 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide' involves the conversion of 4-ethyl-2-hydroxyimino-5-nitrohex-3-enal to the desired product through a series of reactions.", "Starting Materials": [ "4-ethyl-2-hydroxyimino-5-nitrohex-3-enal", "Pyridine-3-carboxamide", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-2-hydroxyimino-5-nitrohex-3-enal in methanol.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes at room temperature.", "Step 3: Add pyridine-3-carboxamide to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Quench the reaction with acetic acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 6: Dissolve the purified product in hydrochloric acid and then neutralize with sodium hydroxide.", "Step 7: Recrystallize the product from ethanol to obtain the final compound 'N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide'." ] } | |

Número CAS |

162626-99-5 |

Nombre del producto |

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |

Fórmula molecular |

C14H18N4O4 |

Peso molecular |

306.32 g/mol |

Nombre IUPAC |

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |

Clave InChI |

KIWSYRHAAPLJFJ-DNZSEPECSA-N |

SMILES isomérico |

CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |

SMILES |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

SMILES canónico |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

Sinónimos |

FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)

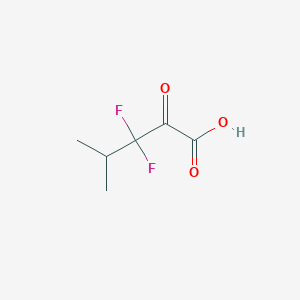

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)